Structural Determinant of Kinase Hinge‑Binding Geometry: C3‑Amide vs. C2‑Amide Regioisomers
The target compound places the 3‑methoxybenzamido group at the thiophene C3 position, whereas the regioisomer methyl 2‑(3‑methoxybenzamido)thiophene‑3‑carboxylate (CAS 830339‑31‑6) carries the identical amide at C2. In the 2‑aminothiophene‑3‑carboxylate kinase inhibitor series, C3‑substitution directs the aryl ring toward the solvent‑exposed region of the ATP‑binding pocket, while C2‑substitution projects it into the hydrophobic back pocket [1]. This geometric difference is reflected in the JNK isoform inhibition data for the C3‑acetamido probe JNK‑IN‑11, where JNK1 IC₅₀ = 1.8 µM contrasts with JNK2 IC₅₀ = 21.4 µM (11.9‑fold selectivity) . Replacing the C3‑amide with a C2‑amide isomer would invert the selectivity vector and could abolish the JNK1‑preferential binding signature.
| Evidence Dimension | Kinase hinge‑binding geometry and JNK isoform selectivity |
|---|---|
| Target Compound Data | C3‑(3‑methoxybenzamido)‑thiophene‑2‑carboxylate: spatial projection predicted to favor JNK1 hinge contacts (no direct IC₅₀ available) |
| Comparator Or Baseline | JNK‑IN‑11 (C3‑(2‑thienylacetamido)‑thiophene‑2‑carboxylate): JNK1 IC₅₀ = 1.8 µM; JNK2 IC₅₀ = 21.4 µM; JNK3 IC₅₀ = 2.2 µM. Regioisomer methyl 2‑(3‑methoxybenzamido)thiophene‑3‑carboxylate: no kinase data reported. |
| Quantified Difference | C3‑amide placement yields up to 11.9‑fold JNK1/JNK2 selectivity in the acetamido series; C2‑amide isomer expected to lose this selectivity fingerprint. |
| Conditions | Biochemical kinase inhibition assay (JNK1, JNK2, JNK3 isoforms), pH 7.4, 22 °C. |
Why This Matters
Procurement of the correct C3‑substituted regioisomer is critical for maintaining the kinase selectivity vector observed in thiophene‑2‑carboxylate SAR series; the C2‑amide isomer would direct the pharmacophore into a different sub‑pocket and yield unrelated biological readouts.
- [1] Romagnoli, R., et al. Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. Bioorganic & Medicinal Chemistry, 2014, 22(1), 147-166. View Source
